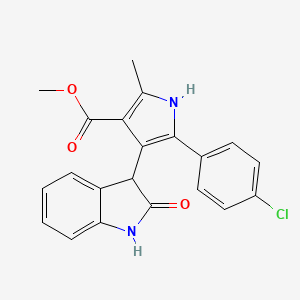![molecular formula C17H23N3O4S2 B14934283 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features both indole and thiazine moieties The indole structure is known for its presence in many bioactive molecules, while the thiazine ring is often found in compounds with significant pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and thiazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazine ring can be formed via the cyclization of appropriate thioamide precursors .
The final coupling of the indole and thiazine intermediates is achieved through nucleophilic substitution reactions, where the indole’s hydroxyl group reacts with the thiazine’s sulfonyl chloride under basic conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates using bulk chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: The sulfonyl group in the thiazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules with potential bioactivity.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in proteins, while the thiazine ring could form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE: shares similarities with other indole and thiazine-containing compounds such as:
Uniqueness
The uniqueness of 2-[(1-METHYL-1H-INDOL-4-YL)OXY]-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]ACETAMIDE lies in its combined indole-thiazine structure, which may confer distinct biological activities and potential therapeutic applications not seen in other compounds with only one of these moieties.
Eigenschaften
Molekularformel |
C17H23N3O4S2 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-(1-methylindol-4-yl)oxy-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-19-7-5-14-15(19)3-2-4-16(14)24-13-17(21)18-6-12-26(22,23)20-8-10-25-11-9-20/h2-5,7H,6,8-13H2,1H3,(H,18,21) |
InChI-Schlüssel |
KJIPOUPBQMHVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N3CCSCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B14934200.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide](/img/structure/B14934207.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)

![4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B14934219.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)
![ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14934240.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)
![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)

![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
